molecular formula C9H11NO2 B1361551 Methyl benzylcarbamate CAS No. 5817-70-9

Methyl benzylcarbamate

Cat. No.: B1361551
CAS No.: 5817-70-9
M. Wt: 165.19 g/mol
InChI Key: ZWZIHLRSOOMEKT-UHFFFAOYSA-N
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Description

Methyl benzylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a carbamate derivative, where the carbamate group is bonded to a benzyl group and a methyl group. This compound is often used in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with methylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of benzyl alcohol with methyl isocyanate. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction is typically carried out at elevated temperatures and may require a catalyst to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Methyl benzylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzylamine and methanol.

    Oxidation: This compound can be oxidized using strong oxidizing agents to form benzyl carbamate.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Benzylamine and methanol.

    Oxidation: Benzyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl benzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily introduced and removed under mild conditions, making it useful in the synthesis of complex molecules.

    Biology: this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving carbamate structures.

    Industry: This compound is used in the production of pesticides, herbicides, and other agrochemicals.

Comparison with Similar Compounds

    Benzyl carbamate: Similar to methyl benzylcarbamate but lacks the methyl group. It is also used as a protecting group in organic synthesis.

    Ethyl benzylcarbamate: Similar structure but with an ethyl group instead of a methyl group. It has similar applications in organic synthesis and as an intermediate in chemical production.

Uniqueness: this compound is unique due to its specific reactivity and the ease with which it can be introduced and removed in synthetic processes. Its methyl group provides distinct steric and electronic properties compared to other carbamates, making it suitable for specific applications in organic synthesis and industrial production.

Properties

IUPAC Name

methyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZIHLRSOOMEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283198
Record name methyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-70-9
Record name 5817-70-9
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Record name methyl benzylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-benzylcarbamate
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key advantage of using Cerium Oxide (CeO2) as a catalyst in the synthesis of Methyl benzylcarbamate?

A1: CeO2 offers a more sustainable and efficient route for this compound synthesis. [] It eliminates the need for dehydrating agents, simplifying the reaction process and reducing waste generation. This heterogeneous catalyst allows for high yields (up to 92%) and excellent selectivity (>99% benzylamine conversion and 92% benzylamine-based selectivity) even without dehydrating agents. [] Additionally, CeO2 can be easily recovered and reused after a simple calcination process, making it a cost-effective and environmentally friendly catalyst. []

Q2: What is the proposed reaction mechanism for this compound synthesis using CeO2?

A2: Research suggests that the synthesis occurs through the reaction of benzylamine with either Dimethyl carbonate or its precursor formed during the reaction. [] The CeO2 catalyst facilitates the formation of Dimethyl carbonate from CO2 and methanol, which then reacts with benzylamine to yield this compound.

Q3: Besides CeO2, are there other catalytic approaches for this compound synthesis?

A3: Yes, Magnesium(II) 2,2,2-trifluoroacetate [Mg(OOCCF3)2] has proven to be an effective catalyst for synthesizing this compound derivatives. [, ] This method involves a multicomponent condensation reaction using an aldehyde, 2-naphthol, and this compound in the presence of the magnesium catalyst. [, ] This approach offers a versatile route to access diverse this compound derivatives with high yields.

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